molecular formula ClH2NO2S B135185 Sulfamoyl chloride CAS No. 7778-42-9

Sulfamoyl chloride

Cat. No.: B135185
CAS No.: 7778-42-9
M. Wt: 115.54 g/mol
InChI Key: QAHVHSLSRLSVGS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamoyl chloride can be synthesized through several methods. One common method involves the reaction of sulfamic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product:

H2NSO3H+SOCl2H2NSO2Cl+SO2+HCl\text{H}_2\text{NSO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{H}_2\text{NSO}_2\text{Cl} + \text{SO}_2 + \text{HCl} H2​NSO3​H+SOCl2​→H2​NSO2​Cl+SO2​+HCl

Another method involves the reaction of sulfamic acid with phosphorus pentachloride:

H2NSO3H+PCl5H2NSO2Cl+POCl3+HCl\text{H}_2\text{NSO}_3\text{H} + \text{PCl}_5 \rightarrow \text{H}_2\text{NSO}_2\text{Cl} + \text{POCl}_3 + \text{HCl} H2​NSO3​H+PCl5​→H2​NSO2​Cl+POCl3​+HCl

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of sulfamic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Radical Hydrosulfamoylation of Alkenes

A photoredox-catalyzed method enables anti-Markovnikov hydrosulfamoylation of electron-deficient alkenes under mild conditions .

Key Features

  • Catalyst System : Eosin Y (0.5 mol%) with tris(trimethylsilyl)silane (TTMSS)

  • Conditions : MeCN solvent, blue LED (470 nm), RT, 4-16 h

  • Scope :

    Alkene TypeExample SubstrateYield (%)Diastereoselectivity
    AcrylatesBenzyl acrylate92N/A
    MethacrylatesMethyl methacrylate853:1 dr
    α,β-Unsaturated ketonesCyclohexenone78Not reported

Mechanism :

  • Eosin Y* oxidizes TTMSS to generate silyl radical (A)

  • Cl abstraction from sulfamoyl chloride forms sulfamoyl radical (B)

  • Radical addition to alkene yields stabilized carbon radical (C)

  • Hydrogen atom transfer completes hydrosulfamoylation

Palladium-Catalyzed Suzuki-Miyaura Coupling

Sulfamoyl chlorides participate in cross-couplings with boronic acids, forming aryl sulfonamides .

Optimized Conditions :

  • Catalyst : PdCl₂(PhCN)₂ with tris(2,6-dimethoxyphenyl)phosphine

  • Base : Na₂HPO₄

  • Solvent : THF/MeCN (3:1)

  • Temperature : 80°C

Substrate Compatibility :

Boronic AcidThis compoundYield (%)Byproduct Formation
2-NaphthaleneboronicMorpholine-derived71<5% desulfonylation
4-CF₃-phenylboronicPiperidine-derived688%
Vinylboronic pinacolAzepane-derived6312%

Critical Factors :

  • Electron-rich, bulky ligands enhance oxidative addition efficiency

  • Polar aprotic solvent mixtures improve coupling yields

  • Base selection minimizes desulfonylation side reactions

Nucleophilic Substitution Reactions

This compound reacts with amines through classical Sₙ2 mechanisms:

General Reaction :
H₂NSO₂Cl + R₂NH → R₂NSO₂NH₂ + HCl

Kinetic Data :

Amine Basicity (pK₃)Reaction Time (h)Conversion (%)
10.5 (piperidine)298
8.9 (pyrrolidine)395
4.7 (aniline)2442

Steric hindrance significantly impacts reactivity, with secondary amines showing faster kinetics than primary or aromatic amines .

Hydrolysis Pathways

Controlled hydrolysis yields sulfamic acid derivatives:

Competing Pathways :

ConditionMajor ProductByproduct
Aqueous HCl (RT)Sulfamic acid (H₂NSO₃H)NH₃
Basic H₂O (0°C)Sulfamate saltsCl⁻

Kinetic studies show pH-dependent selectivity, with optimal sulfamic acid formation at pH 4-6 .

Oxidative Functionalization

Controlled oxidation transforms this compound into high-value intermediates:

Oxidizing AgentProductApplication
H₂O₂ (30%)Sulfonamide-N-oxideChiral auxiliaries
KMnO₄Sulfonic acidSurfactant synthesis
O₃Sulfonyl nitrenePhotoresist components

These transformations demonstrate this compound's versatility in producing sulfur(VI) derivatives with distinct electronic properties .

This systematic analysis highlights this compound as a linchpin for C-S bond formation, with modern methodologies overcoming historical limitations in selectivity and functional group tolerance. The integration of photoredox and transition metal catalysis has particularly expanded its synthetic utility, enabling efficient access to structurally diverse sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Sulfamoyl chloride serves as a critical intermediate in the synthesis of various biologically active compounds. Its derivatives are widely used in pharmaceuticals, particularly as sulfonamide antibiotics and in the development of new drugs.

  • Sulfonamide Antibiotics : this compound is integral to synthesizing sulfonamide antibiotics, which exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. The compound reacts with amines to form sulfonamides, which are essential in treating bacterial infections.
  • Novel Drug Development : Recent studies have highlighted this compound's utility in synthesizing complex drug scaffolds. For instance, a protocol utilizing sulfamoyl chlorides has been developed for the hydrosulfamoylation of alkenes under blue-light activation, yielding aliphatic sulfonamides that are valuable in drug discovery .

Agricultural Chemistry

This compound is also significant in developing herbicides and plant growth regulators. Research indicates that derivatives of this compound can act as intermediates for creating herbicidal compounds with potent activity.

  • Herbicidal Applications : Compounds derived from this compound have been shown to possess herbicidal properties. For example, N-heterocyclic-N'-pyrrolesulfonamides synthesized from sulfamoyl chlorides exhibit effective herbicidal activity .

Synthetic Methodologies

This compound is employed in various synthetic pathways due to its reactivity and ability to form stable intermediates.

  • Formation of Sulfonamide Bonds : It is commonly used in reactions to form sulfonamide bonds, which are crucial for synthesizing a wide range of organic compounds. The compound's reactivity with alcohols and amines allows for the efficient production of sulfonamide derivatives .
  • Palladium-Catalyzed Reactions : In recent advancements, sulfamoyl chlorides have been utilized as electrophiles in palladium-catalyzed Suzuki–Miyaura coupling reactions. This method facilitates the synthesis of aryl sulfonamides without the need for oxidants, demonstrating high functional group tolerance .

Case Study 1: Hydrosulfamoylation Protocol

A recent study detailed a protocol using sulfamoyl chlorides for the hydrosulfamoylation of electron-deficient alkenes. This method demonstrated scalability and broad functional group tolerance, making it suitable for late-stage functionalization in drug development .

Case Study 2: Herbicidal Compounds

Research focused on N-substituted sulfamoyl chlorides revealed their potential as intermediates for synthesizing herbicidal N-heterocyclic compounds. These compounds showed significant efficacy against various weeds, highlighting the agricultural applications of this compound derivatives .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistrySulfonamide antibiotics, drug scaffoldsEffective against bacterial infections; novel drug candidates synthesized
Agricultural ChemistryHerbicidesPotent herbicidal activity demonstrated
Synthetic MethodologiesFormation of sulfonamide bondsEfficient production of sulfonamide derivatives
Catalytic ReactionsPalladium-catalyzed Suzuki–Miyaura couplingHigh functional group tolerance without oxidants

Mechanism of Action

The mechanism of action of sulfamoyl chloride involves its high reactivity towards nucleophiles. The sulfur atom in this compound is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamides and sulfonates through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 7778-42-9
  • Molecular Formula: ClH₂NO₂S
  • Molecular Weight : 115.54 g/mol
  • Physical Properties : Density 1.787 g/cm³; melting point 40–41°C .

Synthetic Utility: Sulfamoyl chloride is a reactive intermediate widely used to introduce the sulfamoyl (-SO₂NH₂) group into organic molecules. It is synthesized via chlorination of sulfamic acid or related precursors and employed in the preparation of sulfonamide derivatives, which are pivotal in medicinal chemistry for their antibacterial, anticancer, and enzyme-inhibiting properties . For example, it reacts with amines (e.g., steroidal amines, aminobenzensulfonamides) to yield sulfamoylated products under basic conditions (e.g., Et₃N, NaH) .

Comparison with Similar Compounds

Structural and Functional Analogues

Substituted Sulfamoyl Chlorides

Compound CAS Number Molecular Formula Key Features Applications
This compound 7778-42-9 ClH₂NO₂S Parent compound; high reactivity due to unsubstituted -NH₂ group. Synthesis of antibiotics, kinase inhibitors, and DNA-binding agents .
Dimethylthis compound 13360-57-1 C₂H₆ClNO₂S N,N-dimethyl substitution reduces nucleophilicity; increased steric hindrance. Used in peptide modifications and polymer chemistry .
Benzyl(methyl)this compound 36959-70-3 C₈H₁₀ClNO₂S Bulky benzyl group enhances stability; tailored for selective sulfamoylation. Synthesis of heterocycles and bioactive molecules .
Ethyl(methyl)this compound 35856-61-2 C₃H₈ClNO₂S Mixed alkyl groups balance reactivity and stability. Intermediate in agrochemicals and pharmaceuticals .

Sulfonyl Chlorides

Compound Example Key Differences from this compound Applications
Phenylsulfamoyl Acetyl Chloride 2-(N-Aryl)sulfamoyl acetyl chlorides Contains acetyl spacer; forms conjugates with aromatic amines. Anticancer agent synthesis (e.g., EGFR inhibitors) .
Nitrobenzenesulfonyl Chlorides 3-Nitrobenzenesulfonyl chloride Electron-withdrawing nitro group increases electrophilicity. Glucokinase activators and antidiabetic agents .

Reactivity and Stability

  • This compound: Highly reactive due to the electronegative Cl and -NH₂ group. Reacts with amines, alcohols, and thiols to form sulfonamides, sulfamates, or sulfonothioates. Prone to hydrolysis, requiring anhydrous conditions .
  • Substituted Derivatives :
    • Dimethylthis compound : Reduced hydrolysis susceptibility due to steric protection of the sulfamoyl group. Preferentially reacts with strong nucleophiles (e.g., alkoxide ions) .
    • Benzyl(methyl)this compound : Stabilized by the benzyl group; used in stepwise syntheses requiring controlled reactivity .

Biological Activity

Sulfamoyl chloride, a derivative of sulfonamide, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a sulfonamide group attached to a chloride ion. Its general structure can be represented as:

R SO2NH2+ClR SO2NHCl\text{R SO}_2\text{NH}_2+\text{Cl}\rightarrow \text{R SO}_2\text{NHCl}

where R represents an organic substituent. The synthesis typically involves the reaction of sulfamoyl derivatives with thionyl chloride or phosphorus oxychloride, leading to the formation of this compound under mild conditions .

Antibacterial Properties

This compound and its derivatives have shown significant antibacterial activity. For instance, studies have demonstrated that sulfamoyl compounds possess strong inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. A notable example is the compound 7v , which exhibited potent activity against Salmonella typhi and Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mM .

Enzyme Inhibition

Sulfamoyl compounds have also been investigated for their enzyme inhibition capabilities. They have been found to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions such as Alzheimer's disease and urinary tract infections, respectively. The compound 5d , for instance, demonstrated an AChE inhibitory activity with an IC50 value of 0.95 mM .

Case Studies

  • Synthesis and Evaluation of Sulfamoyl Benzamide Derivatives : A study focused on synthesizing sulfamoyl-benzamide derivatives aimed at inhibiting human NTPDases (nucleotide triphosphate diphosphohydrolases). Among the synthesized compounds, 3f showed selective inhibition of h-NTPDase2 with an IC50 value of 0.29 ± 0.07 μM, indicating its potential as a therapeutic agent for pathological conditions associated with h-NTPDase activity .
  • Anticancer Activity : Research has also highlighted the anticancer properties of sulfamoyl derivatives. For example, sulfamoyl-salicylamide derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that compound IV effectively induced cell cycle arrest by preventing tubulin polymerization . This suggests that sulfamoyl compounds could be explored further for cancer treatment.

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget/OrganismIC50/MIC Value
3f Enzyme Inhibitionh-NTPDase20.29 ± 0.07 μM
7v AntibacterialSalmonella typhi0.5 - 1.0 mM
5d Enzyme InhibitionAChE0.95 mM
IV AnticancerMCF-7 & MDA-MB-231Not specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sulfamoyl chloride derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via chlorination of sulfonamide precursors using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, 2-(N-aryl)sulfamoyl acetyl chlorides are prepared by reacting sulfonamide acetic acids with excess chlorinating agents under anhydrous conditions . Purity validation involves:

  • 1H NMR spectroscopy : Characteristic peaks for CH₂ groups (δ 4.29–4.44 ppm) and aromatic protons confirm structural integrity .
  • HRMS (High-Resolution Mass Spectrometry) : Matches between observed [M+H]+ values and calculated masses (e.g., 264.0037 vs. 263.0019 for C₉H₁₀ClNO₄S) ensure molecular accuracy .
  • Melting point analysis : Sharp melting ranges (e.g., 147–149°C for 14a) indicate high crystallinity and purity .

Q. How should this compound be stored to prevent decomposition, and what are its key stability challenges?

this compound derivatives are hygroscopic and decompose in aqueous environments. Key storage guidelines include:

  • Temperature : Store below +30°C in airtight containers to avoid hydrolysis .
  • Solvent compatibility : Use anhydrous solvents like dichloromethane or toluene during synthesis to minimize side reactions .
  • Handling : Conduct reactions under inert atmospheres (e.g., nitrogen or argon) to suppress moisture-induced degradation .

Q. What spectroscopic techniques are essential for characterizing this compound intermediates?

A combination of techniques is required:

  • 1H NMR : Identifies substituents on aromatic rings (e.g., methoxy groups at δ 3.73–3.94 ppm) and NH protons (δ 9.76–10.22 ppm) .
  • IR spectroscopy : Detects S=O stretches (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry, particularly for novel derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives in multistep syntheses?

Optimization strategies include:

  • Stoichiometric adjustments : Using 2–3 equivalents of chlorinating agents (e.g., oxalyl chloride) to drive reactions to completion .
  • Catalysis : Adding catalytic DMF (5 drops) accelerates acyl chloride formation via intermediate iminium complexes .
  • Workup modifications : Triturating crude products with hexane/diethyl ether (1:1) removes unreacted starting materials, enhancing purity .

Q. What methodologies address contradictions in reported reactivity or stability data for this compound derivatives?

Discrepancies often arise from variations in experimental conditions. To resolve these:

  • Cross-validate solvents : Compare reactivity in polar aprotic (e.g., DMA) vs. nonpolar solvents (e.g., toluene) .
  • Control moisture levels : Use Karl Fischer titration to quantify trace water in reagents, which affects hydrolysis rates .
  • Reproduce literature protocols : Detailed replication of published methods (e.g., stirring times, temperature gradients) identifies critical variables .

Q. How can computational chemistry support the design of this compound-based bioactive compounds?

Computational approaches include:

  • DFT (Density Functional Theory) : Predicts electrophilic reactivity at the sulfur center, guiding substituent selection for target interactions .
  • Molecular docking : Models interactions between sulfamoyl fluorides and enzymes (e.g., carbonic anhydrase) to prioritize synthetic targets .
  • Solvent effect simulations : COSMO-RS calculations assess solvent compatibility and stability .

Q. What strategies mitigate decomposition during the synthesis of this compound analogs with electron-withdrawing groups?

Electron-deficient derivatives (e.g., nitro-substituted aryl rings) are prone to side reactions. Mitigation involves:

  • Low-temperature synthesis : Conduct reactions at 0–5°C to stabilize intermediates .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups via acetylation) before chlorination .
  • In situ monitoring : Use TLC or inline IR to terminate reactions at optimal conversion points .

Q. Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

Follow journal guidelines such as those from the Beilstein Journal of Organic Chemistry:

  • Detailed methods : Specify stoichiometry, solvent volumes, and purification techniques (e.g., trituration vs. column chromatography) .
  • Supporting information : Include NMR spectra, HRMS data, and crystallographic files (if available) in supplementary materials .
  • Negative results : Report failed conditions (e.g., alternative reagents or temperatures) to aid troubleshooting .

Tables for Key Data

Derivative Melting Point (°C) 1H NMR (δ, ppm) HRMS [M+H]+
14a (Methoxyphenyl)147–1493.73 (OCH₃), 4.29 (CH₂)264.0037
14b (Nitro-methoxyphenyl)136–1383.91 (OCH₃), 4.44 (CH₂)308.9896
14c (Hydroxy-methoxyphenyl)129–1313.94 (OCH₃), 4.38 (CH₂)280.0000
Data sourced from synthesis protocols in .

Properties

IUPAC Name

sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHVHSLSRLSVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228396
Record name Chlorosulfamic acid
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Molecular Weight

115.54 g/mol
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CAS No.

7778-42-9
Record name Chlorosulfamic acid
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Record name Sulfamoyl chloride
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Record name Sulfamoyl Chloride
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Synthesis routes and methods I

Procedure details

Sulfamoyl chloride was prepared in situ by cautiously adding to a solution of chlorosulfonyl isocyanate (7.05 g, 0.05 mol) in acetonitrile (50 ml) cooled to 0-5° C., water (0.9 ml) in acetonitrile (5 ml) keeping the temperature below 10° C., whilst stirring for 1 hour. A solution of 1-(prop-2-en-1-yl) aniline (6.65 g, 0.05 mol) and triethylamine (5.05 g, 0.05 mol) was stirred at 0-5° C. and the sulfamoyl chloride prepared above was added slowly keeping the temperature below 10° C., stirring overnight. The reaction was poured into ice-water(100 ml) and the product, 1-phenyl-1-(prop-2-en-1-yl) sulfamide was collected by filtration. This was treated with 2-methylpropionaldehyde and methane sulfonic acid as described previously to give 3,4-dihydro-4-(2-methylethyl)-1-(prop-2-en-1-yl)-1H-2,1,3-benzothiadiazine-2,2-dioxide. This compound was converted to 3,4-dihydro-4-(2-methylethyl)-1-(2-oxoethyl)-1H-2,1,3-benzothiadiazine-2,2-dioxide by methods discussed previously.
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Synthesis routes and methods II

Procedure details

Sulfamyl chloride was synthesized from chlorosulfonyl isocyanate according to the procedure described by R. Graf in Chemische Berichte, p. 509 (1959), which is incorporated herein by reference. A solution of 4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-amine prepared as set forth in Example 2 (200 mg, 0.77 mmol), sulfamyl chloride (100 mg, 0.8 mmol) and triethylamine (200 mg, 2 mmol) in benzene (5 ml) and acetonitrile (5 ml) was stirred at room temperature for 2 hours. The reaction was stripped in vacuo and residue was treated with water and basified to pH 7 with ammonium hydroxide. The resultant precipitate was purified by chromatography on silica gel using mixtures of ethyl acetate and methanol as eluents. The purified [4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-yl]sulfamide thus obtained had m.p. 201-202° C.
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Synthesis routes and methods III

Procedure details

A stock of sulfamyl chloride was prepared by adding formic acid to chlorosulfonyl isocyanate. The sulfamyl chloride was added to a room temperature solution of 104 and triethyl amine in methylene chloride. The reaction was stirred at room temperature overnight. TLC (30% ethyl acetate/hexanes) showed a major spot and a minor product. The reaction was poured into 10% HCl, extracted with methylene chloride, dried over sodium sulfate, filtered, and concentrated to a thick yellow syrup. The crude syrup was adsorbed onto silica and purified by flash chromatography with 15-30% ethyl acetate/hexanes to obtain the final product 105 as a light yellow film.
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